molecular formula C24H27N3 B12144337 s-Triazine, hexahydro-1,3,5-tri-p-tolyl- CAS No. 6639-47-0

s-Triazine, hexahydro-1,3,5-tri-p-tolyl-

Cat. No.: B12144337
CAS No.: 6639-47-0
M. Wt: 357.5 g/mol
InChI Key: UAJWDYLSRSNGFH-UHFFFAOYSA-N
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Description

1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane is a triazine derivative characterized by three 4-methylphenyl groups attached to a triazinane core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,3,5-tris(4-methylphenyl)-1,3,5-triazinane typically involves the nucleophilic substitution of cyanuric chloride with 4-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the substitution process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Common substitution reactions include nucleophilic aromatic substitution, where nucleophiles replace one of the substituents on the aromatic ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane has several applications in scientific research:

Mechanism of Action

The mechanism by which 1,3,5-tris(4-methylphenyl)-1,3,5-triazinane exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed biological activities. For instance, the compound may bind to enzymes or receptors, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Uniqueness: 1,3,5-Tris(4-methylphenyl)-1,3,5-triazinane stands out due to its specific substitution pattern and the resulting chemical properties. Its unique structure allows for distinct reactivity and applications compared to other triazine derivatives.

Properties

CAS No.

6639-47-0

Molecular Formula

C24H27N3

Molecular Weight

357.5 g/mol

IUPAC Name

1,3,5-tris(4-methylphenyl)-1,3,5-triazinane

InChI

InChI=1S/C24H27N3/c1-19-4-10-22(11-5-19)25-16-26(23-12-6-20(2)7-13-23)18-27(17-25)24-14-8-21(3)9-15-24/h4-15H,16-18H2,1-3H3

InChI Key

UAJWDYLSRSNGFH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2CN(CN(C2)C3=CC=C(C=C3)C)C4=CC=C(C=C4)C

Origin of Product

United States

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